
6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Overview
Description
6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide (CAS RN 1016741-22-2) is a pyridine-based carboxamide derivative characterized by a chloro substituent at the 6-position of the pyridine ring and a 2-methoxyethyl group attached to the amide nitrogen. This compound is commercially available as a reference standard for pharmaceutical research and development, produced by companies such as Yangxin Pharmaceutical .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide typically involves the reaction of 6-chloronicotinic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound, potentially forming pyridine N-oxides.
Reduction: Reduced forms, such as amines or alcohols.
Hydrolysis: 6-chloronicotinic acid and 2-methoxyethylamine.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound is commonly utilized as a precursor in the synthesis of more complex organic molecules. Its chloro and methoxyethyl substituents provide functional groups that can participate in various chemical reactions, enabling the formation of diverse derivatives and analogs.
Synthetic Routes
- The synthesis typically involves the reaction of 6-chloronicotinic acid with 2-methoxyethylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in solvents such as dichloromethane at controlled temperatures.
Biological Research
Enzyme Inhibition Studies
- Research indicates that 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide may act as an enzyme inhibitor or receptor modulator. This property is particularly valuable in pharmacological studies where understanding enzyme interactions can lead to the development of new therapeutic agents .
Potential Therapeutic Applications
- The compound has been explored for its potential anti-inflammatory and anticancer activities. Investigations into its mechanism of action suggest it may interact with specific molecular targets, influencing biological pathways relevant to disease processes .
Industrial Applications
Agrochemical Development
- In the agrochemical industry, this compound is being studied for its potential use in developing new pesticides or herbicides. Its structural features may confer specific biological activities that are beneficial in agricultural applications.
Material Science
- The compound's unique properties also make it suitable for developing new materials, such as polymers and coatings, which require specific chemical characteristics to enhance performance in various applications.
Summary Table of Applications
Field | Application | Details |
---|---|---|
Chemistry | Building block for complex molecules | Used in synthetic routes involving various chemical reactions |
Biological Research | Enzyme inhibition and receptor modulation | Potential therapeutic roles in anti-inflammatory and anticancer studies |
Industry | Agrochemical development | Exploration for use in pesticides and herbicides |
Material Science | Development of new materials | Utilized in creating polymers and coatings with specific properties |
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Structural Features
The pyridine-3-carboxamide scaffold is highly versatile, with modifications to the amide nitrogen and pyridine ring influencing properties. Key analogues include:
Key Observations :
- Bulky substituents (e.g., neopentyl in ) may sterically hinder interactions in biological systems compared to smaller groups like cyclopropyl .
Physicochemical Properties
Limited data exist for the target compound, but analogues provide insights:
Key Observations :
Biological Activity
6-Chloro-N-(2-methoxyethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₁₁ClN₂O₂
- Molecular Weight : 214.65 g/mol
- CAS Number : 1016741-22-2
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of neurological and inflammatory conditions. Its action as a sodium channel modulator has garnered attention for its potential in treating pain and other disorders related to neuronal excitability.
The compound has been shown to selectively inhibit the NaV1.8 sodium channel, which is implicated in pain signaling pathways. This selectivity could provide a therapeutic advantage over non-selective sodium channel blockers, which are often associated with significant side effects.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Inhibition of NaV1.8 Channels :
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Case Studies and Research Findings
Recent research has highlighted specific findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How can the synthesis of 6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide be optimized to improve yield and purity?
Methodological Answer: Synthesis optimization involves systematic adjustments to reaction parameters. Key steps include:
- Precursor Selection : Use 6-chloropyridine-3-carbonyl chloride as a starting material, reacting it with 2-methoxyethylamine under controlled pH (neutral to slightly basic conditions) to minimize side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency. Evidence from pyridine derivatives shows that DMF improves reaction rates by stabilizing intermediates .
- Purification Strategies : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
- Yield Monitoring : Track intermediates via TLC and HPLC to identify bottlenecks (e.g., unreacted starting material) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.8–8.9 ppm (pyridine-H), δ 3.5–3.7 ppm (methoxy group), and δ 3.3–3.5 ppm (N-(2-methoxyethyl)amide chain) confirm structural integrity. Compare with pyridinecarboxamide analogs in and for validation .
- ¹³C NMR : Key signals include ~165 ppm (amide carbonyl) and ~55 ppm (methoxy carbon).
- Mass Spectrometry : High-resolution ESI-MS ([M+H]+) provides exact mass verification (e.g., calculated for C₉H₁₂ClN₂O₂: 231.06 g/mol) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98% by AUC analysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies often arise from experimental variability. Mitigation strategies include:
- Standardized Assays : Replicate studies under identical conditions (e.g., cell lines, incubation times) as in ’s antioxidant capacity protocols .
- Meta-Analysis : Compare data across studies (e.g., IC₅₀ values in enzyme inhibition assays) while accounting for variables like solvent (DMSO vs. aqueous buffers) .
- Structural Confirmation : Verify compound identity via X-ray crystallography (as in ’s sulfonamide analog) to rule out isomerization or degradation .
Q. What computational approaches predict the reactivity and binding affinity of this compound in catalytic or biological systems?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, such as amide bond formation or chlorine substitution. ICReDD’s workflow () integrates these calculations with experimental validation .
- Molecular Dynamics (MD) Simulations : Predict binding modes with biological targets (e.g., kinases) by docking studies using AutoDock Vina. Compare with pyridinecarboxamide derivatives in .
- Machine Learning : Train models on pyridine derivative datasets (e.g., pIC₅₀ values from ) to predict bioavailability or toxicity .
Q. How can reaction mechanisms involving this compound be experimentally validated?
Methodological Answer:
- Isotopic Labeling : Use deuterated 2-methoxyethylamine to track amide formation via ²H NMR .
- Kinetic Studies : Monitor reaction progress under varying temperatures (Arrhenius plots) to identify rate-determining steps .
- Intermediate Trapping : Quench reactions at short intervals and isolate intermediates (e.g., acyl chloride) via flash chromatography .
Q. Safety and Handling
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
Properties
IUPAC Name |
6-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-14-5-4-11-9(13)7-2-3-8(10)12-6-7/h2-3,6H,4-5H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASHCWKBUMQOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CN=C(C=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801231781 | |
Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016741-22-2 | |
Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016741-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-(2-methoxyethyl)-3-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801231781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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